molecular formula C18H17ClN4O B14976123 N-(3-chloro-4-methylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

N-(3-chloro-4-methylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14976123
M. Wt: 340.8 g/mol
InChI Key: SXTBCSBWHCOUAH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with appropriate reagents to form the triazole ring. One common method involves the use of acetic acid as a solvent, where 3-chloro-4-methylaniline reacts with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method has proven to be efficient, yielding the desired compound in good purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon (Pd/C) or acids/bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could result in amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-11-4-8-15(9-5-11)23-13(3)17(21-22-23)18(24)20-14-7-6-12(2)16(19)10-14/h4-10H,1-3H3,(H,20,24)

InChI Key

SXTBCSBWHCOUAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)C

Origin of Product

United States

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